
L-リシン, L-リシルグリシル-L-ヒスチジル-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, also known as L-2,6-diaminopimelic acid, is an essential amino acid that is found in all forms of life, including plants, animals, and humans. It is an important component of proteins and is involved in many metabolic processes. L-Lysine is also known as L-lysylglycyl-L-histidyl- (L-Lys-H). The purpose of
科学的研究の応用
生体医科学研究: 銅キレート化
L-リシン, L-リシルグリシル-L-ヒスチジル-: は、銅キレート化特性で生体医科学研究で使用される化合物、銅-グリシル-L-ヒスチジル-L-リシン (GHK-Cu) に関連しています。 これは、銅代謝とその様々な疾患における役割に関連する研究において、重要な意味を持っています .
食品産業: 抗菌剤
ε-ポリ-L-リシン (ε-PL) は、L-リシンのポリマーであり、その抗菌活性で知られており、安全で生分解性があるため、食品保存料として広く使用されています .
動物飼料: 栄養補助食品
L-リシンは、ヒトと動物の成長に不可欠な必須アミノ酸であり、動物飼料産業において、栄養価を高めるために重要な役割を担っています .
作用機序
Target of Action
L-Lysine, L-lysylglycyl-L-histidyl- is a tripeptide composed of the amino acids lysine, glycine, and histidine . The primary targets of this compound are proteins in the human body, as it plays a crucial role in protein synthesis . It also has a high affinity for copper ions, forming a complex with them .
Mode of Action
The compound interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited . This suggests that L-Lysine, L-lysylglycyl-L-histidyl- may have antiviral activity.
Biochemical Pathways
L-Lysine, L-lysylglycyl-L-histidyl- is involved in several biochemical pathways. In organisms that synthesize lysine, two main biosynthetic pathways exist: the diaminopimelate and α-aminoadipate pathways . Lysine catabolism occurs through one of several pathways, the most common of which is the saccharopine pathway .
Pharmacokinetics
L-Lysine, L-lysylglycyl-L-histidyl- is an essential amino acid, which means that humans cannot synthesize it and must obtain it from the diet . It is commonly found as a component of total parenteral nutrition . L-Lysine may facilitate the absorption of calcium from the small intestine , suggesting that it may have an impact on bioavailability.
Result of Action
The molecular and cellular effects of L-Lysine, L-lysylglycyl-L-histidyl- action are broad and encompass everything from wound healing to anti-aging properties . It stimulates collagen synthesis, thereby significantly aiding the process related to tissue repair . It also improves skin appearance, skin firmness, and the resilience and elasticity of aged skin .
Action Environment
The action, efficacy, and stability of L-Lysine, L-lysylglycyl-L-histidyl- can be influenced by various environmental factors. For instance, dietary intake can affect the levels of this compound in the body . Furthermore, it has been suggested that L-Lysine, L-lysylglycyl-L-histidyl- may reduce cortisol levels in women, indicating that stress could potentially influence its action .
将来の方向性
GHK-Cu has been proposed as a therapeutic agent for skin inflammation, chronic obstructive pulmonary disease, and metastatic colon cancer . It is capable of up- and downregulating at least 4,000 human genes, essentially resetting DNA to a healthier state . The evidence as presented provides the rationale to further investigate this naturally occurring peptide in preclinical and clinical aging studies .
生化学分析
Biochemical Properties
L-Lysine, L-lysylglycyl-L-histidyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-lysine is known to be involved in the biosynthesis of proteins and other important molecules. The compound interacts with enzymes such as lysine decarboxylase, which catalyzes the conversion of L-lysine to cadaverine, a precursor for the synthesis of polyamines . Additionally, L-lysylglycyl-L-histidyl- can interact with metal ions like copper and zinc, potentially influencing redox reactions and preventing metal-induced protein aggregation .
Cellular Effects
L-Lysine, L-lysylglycyl-L-histidyl- has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, L-lysine is essential for protein synthesis, and its availability can affect the rate of translation and overall protein production in cells. L-lysylglycyl-L-histidyl- may also play a role in protecting cells from oxidative stress by binding to metal ions and preventing their redox activity .
Molecular Mechanism
The molecular mechanism of L-Lysine, L-lysylglycyl-L-histidyl- involves several interactions at the molecular level. L-lysine can bind to enzymes and proteins, influencing their activity and stability. L-lysylglycyl-L-histidyl- can bind to metal ions, reducing their redox activity and preventing metal-induced damage to proteins and other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Metabolic Pathways
L-Lysine, L-lysylglycyl-L-histidyl- is involved in several metabolic pathways. L-lysine is a key component of the lysine biosynthesis pathway, which involves enzymes such as aspartate kinase and diaminopimelate dehydrogenase . L-lysylglycyl-L-histidyl- may also influence metabolic flux and metabolite levels by interacting with enzymes and cofactors involved in amino acid metabolism.
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFZVZMBXJOMKA-JYJNAYRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429544 |
Source


|
| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155149-79-4 |
Source


|
| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
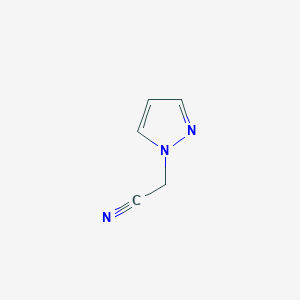
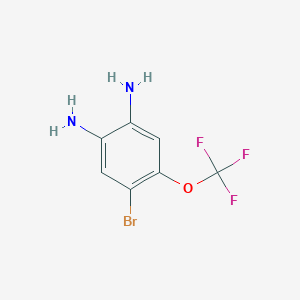
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)
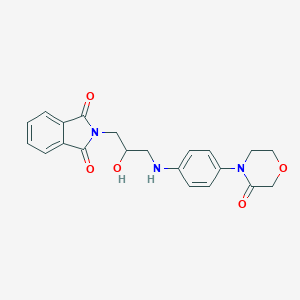


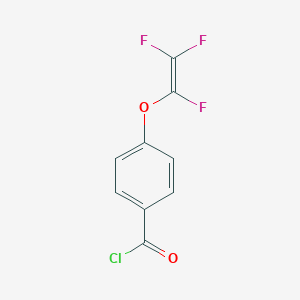
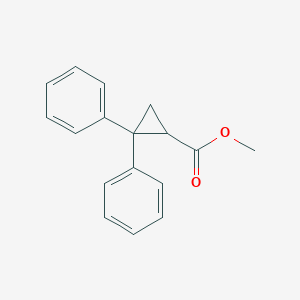
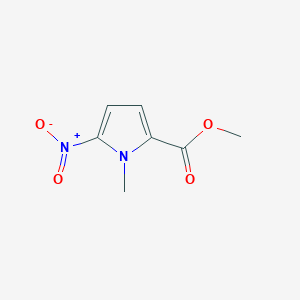
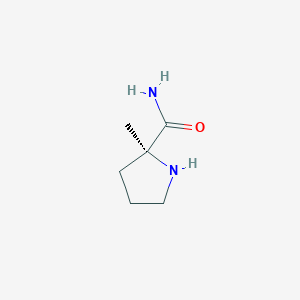
![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)
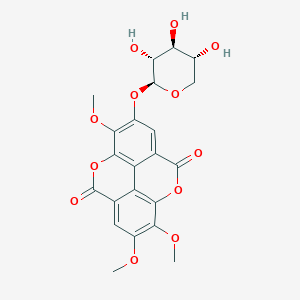
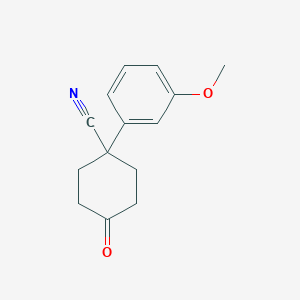
![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)
